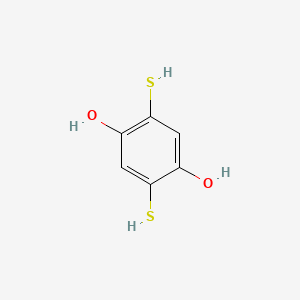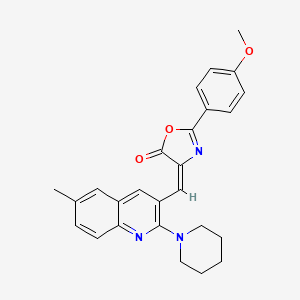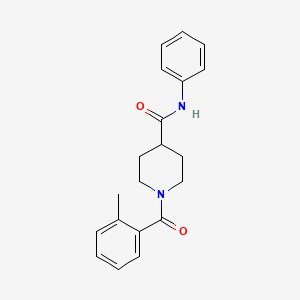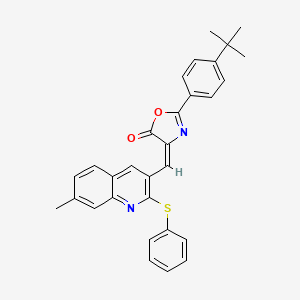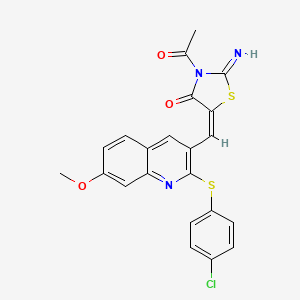![molecular formula C18H28N2O4S B7694891 N-(butan-2-yl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7694891.png)
N-(butan-2-yl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(butan-2-yl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide is a chemical compound that belongs to the sulfonamide class of drugs. It is commonly referred to as BMS-986205 and is currently being researched for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(butan-2-yl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide involves the inhibition of bromodomain-containing protein 4 (BRD4). BRD4 is a protein that binds to acetylated histones and regulates gene expression. It is often overexpressed in cancer cells and plays a key role in the pathogenesis of cancer. BMS-986205 binds to the bromodomain of BRD4 and prevents its interaction with acetylated histones. This leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, resulting in the inhibition of cancer cell growth (Wang et al., 2019).
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(butan-2-yl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide have been studied in vitro and in vivo. In vitro studies have shown that BMS-986205 inhibits the growth of cancer cells and suppresses the production of pro-inflammatory cytokines. In vivo studies have shown that BMS-986205 inhibits tumor growth in mouse models of cancer and alleviates symptoms in mouse models of autoimmune diseases (Wang et al., 2019; Rao et al., 2019).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(butan-2-yl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide in lab experiments is its specificity for bromodomain-containing protein 4 (BRD4). This allows researchers to study the role of BRD4 in various diseases and to develop targeted therapies for these diseases. Another advantage is its ability to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of autoimmune diseases.
One of the limitations of using BMS-986205 in lab experiments is its potential toxicity. Studies have shown that high doses of BMS-986205 can lead to liver toxicity and other adverse effects. Another limitation is its limited solubility, which can make it difficult to administer in vivo (Wang et al., 2019).
Zukünftige Richtungen
There are several future directions for the research of N-(butan-2-yl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide. One direction is the development of more potent and selective inhibitors of bromodomain-containing protein 4 (BRD4). Another direction is the investigation of the potential therapeutic applications of BMS-986205 in other diseases, such as neurological disorders and infectious diseases. Additionally, the development of more efficient synthesis methods and the improvement of the pharmacokinetic properties of BMS-986205 are also important areas of research (Wang et al., 2019).
Conclusion:
In conclusion, N-(butan-2-yl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide is a promising compound that has been researched for its potential therapeutic applications in various diseases. Its specificity for bromodomain-containing protein 4 (BRD4) and its ability to inhibit the production of pro-inflammatory cytokines make it a potential candidate for the treatment of cancer and autoimmune diseases. However, its potential toxicity and limited solubility are important factors to consider in lab experiments. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of N-(butan-2-yl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide involves several steps. The starting materials are butan-2-amine, 4-nitrobenzene-1-sulfonamide, and 4-methylpiperazine. The nitro group of 4-nitrobenzene-1-sulfonamide is reduced to an amine group, which is then coupled with butan-2-amine. The resulting compound is then reacted with 4-methylpiperazine to form the final product. The synthesis of this compound has been described in detail in a scientific paper by Li et al. (2019).
Wissenschaftliche Forschungsanwendungen
N-(butan-2-yl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide has been researched for its potential therapeutic applications in various diseases. One of the main areas of research is cancer treatment. Studies have shown that BMS-986205 inhibits the growth of cancer cells by targeting a specific protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression and is often overexpressed in cancer cells. Inhibition of BRD4 by BMS-986205 leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, resulting in the inhibition of cancer cell growth (Wang et al., 2019).
Another area of research is the treatment of autoimmune diseases. BMS-986205 has been shown to inhibit the production of pro-inflammatory cytokines, which play a key role in the pathogenesis of autoimmune diseases such as rheumatoid arthritis and lupus. Inhibition of cytokine production by BMS-986205 leads to the suppression of the immune response and the alleviation of autoimmune symptoms (Rao et al., 2019).
Eigenschaften
IUPAC Name |
N-butan-2-yl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-4-15(3)19-25(22,23)17-7-5-16(6-8-17)24-13-18(21)20-11-9-14(2)10-12-20/h5-8,14-15,19H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAUZLCVKVDAOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-sec-Butyl-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

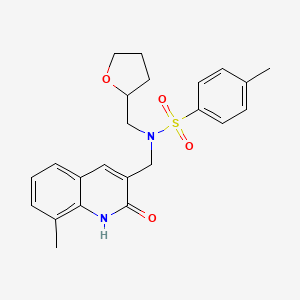

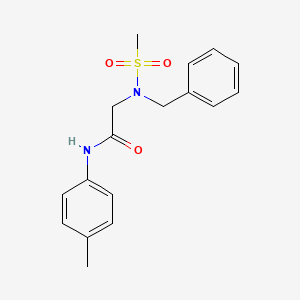



![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7694863.png)

